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molecular formula C4H7ClO2 B146303 4-Chlorobutyric acid CAS No. 627-00-9

4-Chlorobutyric acid

Cat. No. B146303
M. Wt: 122.55 g/mol
InChI Key: IPLKGJHGWCVSOG-UHFFFAOYSA-N
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Patent
US05902895

Procedure details

Crude 4-chlorobutyric acid (CBA) was produced, in a known manner, by introducing gaseous hydrogen chloride into γ-butyrolactone (BL), at 100° C., until hydrogen chloride was no longer taken up. Subsequently, nitrogen was passed through the reaction mixture, in order to expel excess hydrogen chloride. The acid number was then 393. 1,818 g crude CBA was obtained from 1,373 g (15.8 mol) of BL.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Name

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]1(=[O:7])[O:6][CH2:5][CH2:4][CH2:3]1>>[Cl:1][CH2:5][CH2:4][CH2:3][C:2]([OH:6])=[O:7].[C:2]1(=[O:7])[O:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS
Name
Type
product
Smiles
C1(CCCO1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.8 mol
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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